Enhanced ZAC Antagonist Potency Driven by the 4-Nitrobenzamide Moiety
The 4-nitro substituent on the benzamide ring of the target compound is a key determinant of ZAC antagonist potency. In the foundational ZAC SAR study, the 5-nitro thiazole analog (compound 3f) exhibited an IC₅₀ of ~10 μM, while the 4,5-dimethyl analog (3g) was a considerably weaker antagonist, demonstrating the functional impact of nitro group substitution within this chemical series [1]. The target compound's 4-nitrobenzamide configuration represents a distinct potency profile compared to non-nitrated or differently substituted analogs.
| Evidence Dimension | ZAC Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | Specific IC₅₀ for the target compound not yet reported in peer-reviewed head-to-head studies; however, structurally guided by the 4-nitrobenzamide SAR series |
| Comparator Or Baseline | 5-nitro thiazole analog 3f (IC₅₀ ~10 μM); 4,5-dimethyl analog 3g (considerably weaker antagonist) |
| Quantified Difference | Nitro substitution correlates with increased antagonist potency; 3f is ~10 μM, while 3g is significantly less potent |
| Conditions | Two-electrode voltage clamp (TEVC) electrophysiology in ZAC-expressing Xenopus oocytes; Zn²⁺-evoked currents |
Why This Matters
For scientists sourcing a ZAC antagonist tool compound, the presence and position of the nitro group directly impacts experimental potency, making generic substitution without this group a risk for inconclusive or negative results.
- [1] Madjroh N, Mellou E, Olander ER, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. View Source
